molecular formula C6H7Cl2F3N2O B2645646 6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride CAS No. 1774904-95-8

6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride

Cat. No.: B2645646
CAS No.: 1774904-95-8
M. Wt: 251.03
InChI Key: GVTGNCSQAMNLGV-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyridine ring substituted with a trifluoromethoxy (-OCF₃) group at position 6 and an amine (-NH₂) at position 2, with two hydrochloride counterions .
Molecular Formula: C₆H₇Cl₂F₃N₂O.
Molecular Weight: ~250.9 g/mol (calculated).
Key Properties:

  • The trifluoromethoxy group enhances metabolic stability and reduces amine basicity, improving bioavailability .
  • The dihydrochloride salt form increases aqueous solubility compared to the free base, facilitating pharmaceutical formulation .

Properties

IUPAC Name

6-(trifluoromethoxy)pyridin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-5-3-1-2-4(10)11-5;;/h1-3H,(H2,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTGNCSQAMNLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride typically involves the introduction of the trifluoromethoxy group onto a pyridine ring followed by amination at the 2-position. One common method involves the reaction of 6-chloro-2-nitropyridine with trifluoromethanol in the presence of a base to form 6-(trifluoromethoxy)-2-nitropyridine. This intermediate is then reduced to 6-(trifluoromethoxy)pyridin-2-amine, which is subsequently converted to its dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., hydrogen gas with a palladium catalyst), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Scientific Research Applications

The applications of 6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride can be categorized into several key areas:

Chemistry

  • Building Block in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substituents allow for further functionalization, enabling the development of novel compounds.
  • Synthetic Pathways : It can undergo various reactions such as halogenation or alkylation, which are common in organic synthesis.

Biology

  • Biological Activity : The compound has shown potential biological activities, including enzyme inhibition and receptor binding. The trifluoromethoxy group increases lipophilicity and binding affinity to target proteins, which may enhance its therapeutic efficacy .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial activity, making it a candidate for further exploration in drug development .

Medicine

  • Pharmaceutical Research : There is ongoing research to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations. Its unique properties may contribute to the development of new therapeutic agents, particularly in oncology.
  • Mechanism of Action Studies : Investigations into how this compound interacts with biological macromolecules are crucial for understanding its pharmacological effects. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for these studies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionEnhanced binding affinity
AntimicrobialHigher fungicidal activity
CytotoxicitySignificant efficacy against cancer cells
Pharmaceutical UsePotential lead compound in drug development

Notable Research Findings

  • Anticancer Activity : Some studies have indicated that this compound may exhibit anticancer properties, although further research is necessary to elucidate its full pharmacological profile .
  • Enzyme Inhibition Studies : Research has demonstrated that trifluoromethyl-substituted compounds often show increased potency against specific enzymes compared to their non-fluorinated counterparts, suggesting that this compound could be an effective enzyme inhibitor .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and functional attributes of 6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride with analogous pyridine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Notable Properties
This compound -OCF₃ (6), -NH₂ (2) + 2HCl C₆H₇Cl₂F₃N₂O 250.9 105971-50-4 High solubility (dihydrochloride), enhanced metabolic stability due to -OCF₃ .
3-Bromo-6-(trifluoromethoxy)pyridin-2-amine -Br (3), -OCF₃ (6), -NH₂ (2) C₆H₄BrF₃N₂O 256.0 1361825-47-9 Bromine increases lipophilicity; may reduce solubility vs. dihydrochloride .
6-(Difluoromethoxy)pyridin-2-amine dihydrochloride -OCHF₂ (6), -NH₂ (2) + 2HCl C₆H₇Cl₂F₂N₂O 234.0 COMH97F0D757 -OCHF₂ less electron-withdrawing than -OCF₃; higher amine basicity .
6-[(1R)-1-Aminoethyl]-4-(trifluoromethyl)pyridin-2-amine dihydrochloride -CF₃ (4), -NH₂CH(CH₃) (6) + 2HCl C₈H₁₂Cl₂F₃N₃ 278.1 2920220-00-2 Chiral aminoethyl group may enhance target specificity; higher molecular weight .
6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride Piperidine (6), -NH₂ (2) + 2HCl C₁₀H₁₇Cl₂N₃ 262.2 2044704-47-2 Piperidine substituent increases bulk and potential CNS penetration .

Biological Activity

6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride is a chemical compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications, supported by relevant studies and data.

The molecular formula of this compound is C6H7Cl2F3N2O, with a molecular weight of 251.03 g/mol. The synthesis typically involves the introduction of the trifluoromethoxy group onto a pyridine ring followed by amination at the 2-position. A common method includes reacting 6-chloro-2-nitropyridine with trifluoromethanol in the presence of a base to form an intermediate, which is then reduced to yield the final compound.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances binding affinity and selectivity, while the amine group facilitates hydrogen bonding and electrostatic interactions. These characteristics enable the compound to modulate various biological pathways effectively.

Antiparasitic Effects

Research indicates that compounds related to 6-(trifluoromethoxy)pyridin-2-amine show promising antiparasitic activity. For example, studies on related scaffolds have demonstrated significant efficacy against Leishmania donovani in mouse models, achieving over 97% parasite clearance at doses of 25 mg/kg . This suggests that this compound may exhibit similar properties, warranting further investigation.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It plays a role in understanding biological pathways by acting as a probe for studying enzyme interactions. Its ability to modulate enzyme activity could lead to therapeutic applications in diseases where enzyme dysregulation is a factor .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameStructure TypeBiological Activity
6-(Trifluoromethyl)pyridinePyridine derivativeModerate activity against various pathogens
6-(Trifluoromethoxy)pyridin-2-aminePyridine derivative (this compound)High binding affinity; potential antiparasitic activity
2-Amino-6-(trifluoromethyl)pyridinePyridine derivativeLower selectivity compared to trifluoromethoxy variant

This table highlights that while other derivatives exist, the presence of the trifluoromethoxy group in this compound enhances its biological potency and specificity .

Case Studies and Research Findings

  • Antileishmanial Activity : In a study involving new synthetic analogs targeting Leishmania, compounds structurally similar to 6-(trifluoromethoxy)pyridin-2-amine were shown to possess significant antileishmanial effects, indicating that this compound could be a valuable candidate for further development .
  • Enzyme Interaction Studies : Fragment-based screening has revealed that compounds with similar structural motifs can effectively inhibit specific enzymes involved in critical biological processes. This reinforces the potential utility of this compound in drug discovery .

Q & A

Q. What are the key structural features and physicochemical properties of 6-(Trifluoromethoxy)pyridin-2-amine dihydrochloride relevant to its reactivity?

The compound’s reactivity is influenced by:

  • Trifluoromethoxy group : A strong electron-withdrawing group that enhances electrophilic substitution resistance and stabilizes intermediates in nucleophilic reactions .
  • Pyridin-2-amine core : The amino group at the 2-position facilitates hydrogen bonding and coordination with metals, relevant to catalysis or biomolecular interactions .
  • Dihydrochloride salt form : Enhances solubility in polar solvents (e.g., water, methanol), critical for biological assays .

Key Physicochemical Properties (inferred from analogous compounds):

PropertyValue/DescriptionReference
Molecular FormulaC₆H₅F₃N₂O·2HCl
Molecular Weight~337–350 g/mol
SolubilityHigh in polar solvents (water, methanol)

Q. What synthetic routes are available for preparing this compound, and how can reaction efficiency be optimized?

Synthetic Strategies :

  • Nucleophilic substitution : React 6-chloropyridin-2-amine with trifluoromethoxy reagents (e.g., AgOCF₃ or Cu-mediated coupling). Monitor progress via TLC or HPLC .
  • Salt formation : Treat the free base with HCl in anhydrous ethanol to precipitate the dihydrochloride .

Q. Optimization Tips :

  • Use computational reaction path searching (e.g., density functional theory, DFT) to identify energy barriers and ideal conditions (temperature, solvent) .
  • Employ design of experiments (DoE) to screen variables (e.g., stoichiometry, catalyst loading) and minimize side products .

Advanced Research Questions

Q. How can computational chemistry methods predict reaction pathways or optimize synthesis conditions for this compound?

  • Reaction Mechanism Modeling : Use DFT to simulate intermediates in trifluoromethoxy group introduction. For example, calculate activation energies for AgOCF₃-mediated substitution .
  • Solvent Optimization : Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solubility and select solvents that maximize yield .
  • Machine Learning : Train models on existing pyridine derivative syntheses to recommend optimal catalysts or temperatures .

Q. What strategies resolve contradictory data in spectroscopic characterization (e.g., NMR vs. X-ray crystallography)?

  • Multi-Technique Validation :
    • X-ray Crystallography : Resolve ambiguities in proton assignments (e.g., amino group tautomerism) by comparing experimental crystal structures with DFT-optimized geometries .
    • 2D NMR (HSQC, HMBC) : Confirm connectivity in solution when crystal data is unavailable .
  • Dynamic NMR : Investigate temperature-dependent shifts to identify rotational barriers or hydrogen-bonding effects .

Q. How does the trifluoromethoxy group influence the compound’s biological or catalytic activity compared to non-fluorinated analogs?

  • Biological Studies :
    • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities with target proteins (e.g., kinases). Fluorinated groups often enhance lipophilicity and metabolic stability .
  • Catalytic Applications :
    • Test as a ligand in transition-metal catalysis. The CF₃O group’s electron-withdrawing nature can modulate metal center reactivity in cross-coupling reactions .

Q. What analytical methods are critical for purity assessment and stability profiling?

  • HPLC-MS : Quantify impurities (e.g., dehalogenated byproducts) using reverse-phase C18 columns and electrospray ionization .
  • Karl Fischer Titration : Monitor hygroscopicity of the dihydrochloride salt .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and track degradation via LC-MS to identify hydrolytic or oxidative pathways .

Q. How can heterogeneous catalysis improve scalability in its synthesis?

  • Supported Catalysts : Immobilize Pd or Cu on mesoporous silica (e.g., SBA-15) for trifluoromethoxy group introduction. This enhances recyclability and reduces metal leaching .
  • Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions and improve mixing efficiency .

Methodological Recommendations

  • Contradiction Analysis : Cross-validate computational predictions (e.g., reaction barriers) with kinetic experiments (e.g., Eyring plots) .
  • Safety Protocols : Follow guidelines for handling dihydrochloride salts (e.g., use fume hoods, avoid moisture exposure) .

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